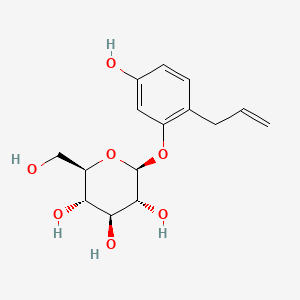
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is a phenylpropanoid glycoside, a type of compound commonly found in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside typically involves the glycosylation of 2, 4-dihydroxy-allylbenzene with a suitable glucopyranosyl donor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods: The use of biocatalysts or enzymatic methods may also be explored for more sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Applications De Recherche Scientifique
2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the behavior of phenylpropanoid glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Its phenylpropanoid structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2, 4-Dihydroxybenzaldehyde: Shares the phenylpropanoid structure but lacks the glucopyranoside moiety.
2, 4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of the allyl group.
2, 4-Dihydroxy-allylbenzene: Lacks the glucopyranoside moiety but shares the allylbenzene structure.
Uniqueness: 2, 4-Dihydroxy-allylbenzene-2-O-|A-D-glucopyranoside is unique due to its combination of phenylpropanoid and glucopyranoside structures, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C15H20O7 |
|---|---|
Poids moléculaire |
312.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-hydroxy-2-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O7/c1-2-3-8-4-5-9(17)6-10(8)21-15-14(20)13(19)12(18)11(7-16)22-15/h2,4-6,11-20H,1,3,7H2/t11-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
ANCSIDCBACHRNC-UXXRCYHCSA-N |
SMILES isomérique |
C=CCC1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C=CCC1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
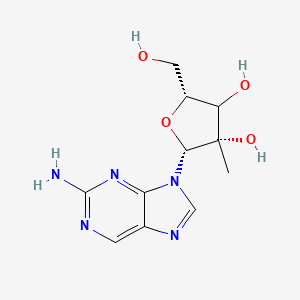

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
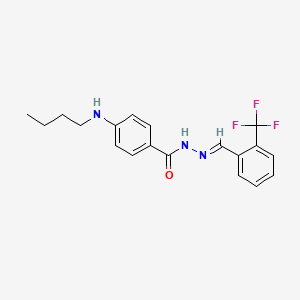
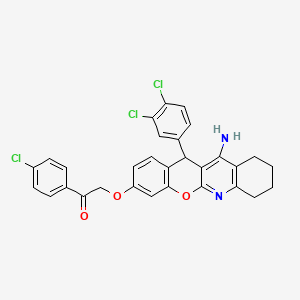
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
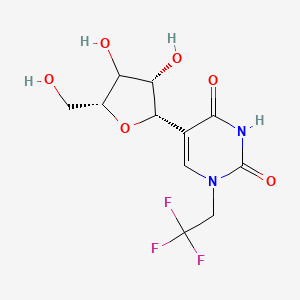
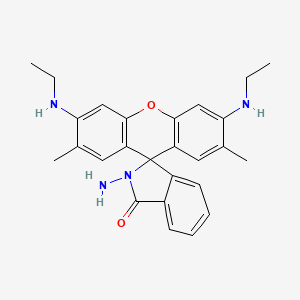
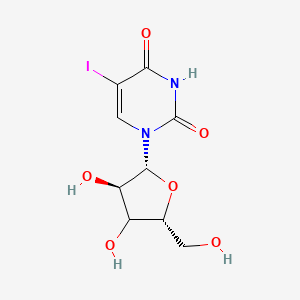
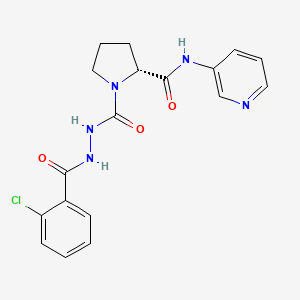
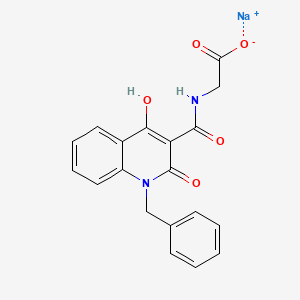
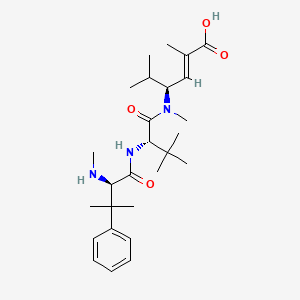
![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
